molecular formula C22H24N2O2S B4266689 N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

Cat. No. B4266689
M. Wt: 380.5 g/mol
InChI Key: CEWXSXBQHJCHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide, also known as ET-1, is a small molecule that has been extensively studied due to its potential applications in scientific research. ET-1 is a member of the endothelin family of peptides, which are known to play important roles in various physiological processes, including vascular tone regulation, cell proliferation, and inflammation.

Mechanism of Action

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide exerts its effects on cells by binding to specific receptors, known as endothelin receptors. There are two main types of endothelin receptors, ET-A and ET-B, which are expressed on various cell types throughout the body. N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has a higher affinity for the ET-A receptor, which is primarily responsible for its vasoconstrictive effects. Activation of the ET-A receptor leads to the activation of various signaling pathways, including the RhoA/ROCK pathway, which results in the contraction of smooth muscle cells.
Biochemical and Physiological Effects
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has a wide range of biochemical and physiological effects, depending on the cell type and receptor subtype involved. Some of the most well-studied effects of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide include vasoconstriction, cell proliferation, inflammation, and pain perception. N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has been shown to increase blood pressure and decrease blood flow to various organs, which can have detrimental effects on cardiovascular health. In addition, N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has been implicated in the development of various diseases, including cancer, inflammatory diseases, and chronic pain.

Advantages and Limitations for Lab Experiments

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has several advantages as a research tool, including its ability to modulate various physiological processes and its potency as a vasoconstrictor. In addition, N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has a well-established mechanism of action, which makes it a valuable tool for investigating the role of endothelin receptors in various physiological processes. However, there are also several limitations associated with the use of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide in lab experiments. For example, its potent vasoconstrictive effects can make it difficult to control blood pressure and blood flow, which can complicate experimental design. In addition, the effects of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide can vary depending on the cell type and receptor subtype involved, which can make it difficult to draw general conclusions about its effects.

Future Directions

There are several future directions for research involving N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide. One area of interest is the development of more selective endothelin receptor agonists and antagonists, which could provide valuable tools for investigating the role of endothelin receptors in various physiological processes. In addition, there is growing interest in the use of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide as a therapeutic target for various diseases, including cancer and inflammatory diseases. Finally, there is a need for further research investigating the effects of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide on various cell types and receptor subtypes, in order to gain a better understanding of its complex physiological effects.

Scientific Research Applications

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has been used extensively in scientific research due to its ability to modulate various physiological processes. One of the most well-studied applications of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide is its role in vascular tone regulation. N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide is a potent vasoconstrictor that can cause a rapid increase in blood pressure and decrease in blood flow to various organs. This property has been exploited in studies investigating the role of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide in various cardiovascular diseases, such as hypertension and heart failure.
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has also been shown to play a role in various other physiological processes, including cell proliferation, inflammation, and pain perception. Studies have investigated the effects of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide on various cell types, including cancer cells, and have shown that it can stimulate cell proliferation and migration. In addition, N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide has been implicated in the development of inflammatory diseases, such as rheumatoid arthritis, and has been shown to promote the release of pro-inflammatory cytokines.

properties

IUPAC Name

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-4-14-26-19-12-10-18(11-13-19)21(25)24-22-23-20(15(3)27-22)17-8-6-16(5-2)7-9-17/h6-13H,4-5,14H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWXSXBQHJCHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Reactant of Route 3
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.